molecular formula C21H18FNO2 B6450776 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640888-82-8

1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6450776
CAS No.: 2640888-82-8
M. Wt: 335.4 g/mol
InChI Key: GLWJMJZMSOXZJV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinolone Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinolone core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Cyclopropylmethyl Substitution: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolone N-oxides.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Reduced quinolone derivatives.

    Substitution: Substituted quinolone derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial potency.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A fluoroquinolone with a similar core structure but different substituents.

Uniqueness

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. The presence of the cyclopropylmethyl group and the 4-methylbenzoyl moiety may enhance its stability and bioavailability.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-13-2-6-15(7-3-13)20(24)18-12-23(11-14-4-5-14)19-9-8-16(22)10-17(19)21(18)25/h2-3,6-10,12,14H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJMJZMSOXZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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